JR-AB2-011

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

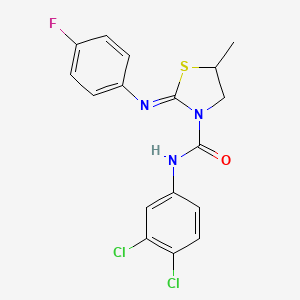

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKNIJKASRGSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of JR-AB2-011: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the mechanism of action of JR-AB2-011, a selective inhibitor of the mTORC2 signaling complex. This guide details its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Abstract

This compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the core components of mTORC2, specifically preventing the association of Rictor with mTOR.[2][3] This selective inhibition leads to a cascade of downstream effects, primarily centered on the attenuation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, migration, and invasion.[1][4] While the primary mechanism is well-established in several cancer models, emerging evidence suggests potential mTORC2-independent effects on cellular metabolism in specific contexts.[5]

Primary Mechanism of Action: Disruption of mTORC2 Assembly

This compound functions by directly binding to Rictor, a key scaffolding protein of the mTORC2 complex.[3] This binding event sterically hinders the association of Rictor with mTOR, the catalytic subunit of the complex.[3] The inhibition of the Rictor-mTOR interaction is critical as it prevents the proper assembly and activation of the mTORC2 kinase.[3][6] This targeted disruption is highly specific, as this compound does not significantly affect the assembly or signaling of the related mTORC1 complex.[2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory action of this compound on the mTORC2 complex.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Description | Reference |

| IC₅₀ | 0.36 µM | The half maximal inhibitory concentration for mTORC2 activity. | [1][2] |

| Kᵢ | 0.19 µM | The inhibition constant for the Rictor-mTOR association. | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Concentration Range | Duration | Effect | Reference |

| Melanoma (MelJu, MelJuso, MelIm, B16) | 10 µM - 250 µM | 48h | Significantly reduces survival and proliferation. | [1] |

| Glioblastoma (LN229) | 4 mg/kg/d and 20 mg/kg/d (in vivo) | 10 days | Markedly reduces tumor growth and enhances apoptosis. | [3] |

| Melanoma (MelIm) | 50 µM, 250 µM | 48h | Decreases phosphorylation of Akt. | [1] |

| Human Chondrocytes | 50, 100, 250 µM | Not Specified | Inhibits inflammatory, catabolic, and apoptotic responses induced by IL-1β. | [7] |

Table 2: Cellular and In Vivo Effects of this compound

Downstream Cellular Consequences

The inhibition of mTORC2 by this compound triggers several significant downstream cellular effects:

-

Decreased Akt Phosphorylation: A primary consequence of mTORC2 inhibition is the reduced phosphorylation of Akt at serine 473.[1][3] This attenuates the full activation of Akt, a critical node in cell survival and proliferation signaling.

-

Reduced Cell Viability and Proliferation: By dampening Akt signaling, this compound leads to a dose-dependent decrease in the viability and proliferation of various cancer cell lines, including melanoma and glioblastoma.[1][4]

-

Impaired Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capabilities of cancer cells.[1][4] This is partly achieved by decreasing the activity of matrix metalloproteinase 2 (MMP2), an enzyme involved in the degradation of the extracellular matrix.[1]

-

Induction of Non-Apoptotic Cell Death: In some cellular contexts, this compound can induce a form of non-apoptotic cell death.[1]

A Note on Potential mTORC2-Independent Effects

A recent study investigating the effects of this compound in leukemia and lymphoma cell lines has introduced a new perspective on its mechanism.[5][8] In this context, the compound was observed to induce rapid changes in cellular metabolism, specifically a decrease in cell respiration, that appeared to be independent of mTORC2 inhibition.[5][9] The study reported that this compound did not affect Akt Ser473 phosphorylation or the Rictor-mTOR association under their experimental conditions.[5][9] Furthermore, the metabolic effects persisted in RICTOR-null cells.[5] These findings suggest that this compound may possess additional, off-target effects or alternative mechanisms of action in certain cell types.

Experimental Protocols

The following are overviews of key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on mTORC2 kinase activity.

-

Methodology: Purified mTORC2 complex is incubated with its substrate (e.g., Akt1) and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate is then measured, typically using methods like ELISA or radiometric assays, to calculate the IC₅₀ value.[3]

Co-Immunoprecipitation

-

Objective: To assess the effect of this compound on the Rictor-mTOR protein-protein interaction.

-

Methodology: Cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an antibody against either Rictor or mTOR to pull down the protein and its binding partners. The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other protein to determine if the association is disrupted.[5][8]

Western Blotting

-

Objective: To measure the phosphorylation status of downstream mTORC2 substrates.

-

Methodology: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated forms of proteins like Akt (Ser473) and total protein levels for normalization.[4]

Cell Viability and Proliferation Assays

-

Objective: To quantify the effect of this compound on cell survival and growth.

-

Methodology: Assays such as MTT or BrdU incorporation are used. For MTT assays, cells are treated with this compound, and the metabolic activity, which correlates with cell viability, is measured colorimetrically.[4] BrdU assays measure DNA synthesis as an indicator of cell proliferation.[4]

Cell Migration and Invasion Assays

-

Objective: To evaluate the impact of this compound on the motile and invasive properties of cells.

-

Methodology: Transwell assays (e.g., Boyden chamber) are commonly employed. Cells are seeded in the upper chamber of a Transwell insert, which may be coated with a basement membrane extract (e.g., Matrigel) for invasion assays. The lower chamber contains a chemoattractant. The number of cells that migrate or invade through the porous membrane is quantified after treatment with this compound.[4]

In Vivo Xenograft Studies

-

Objective: To determine the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, the mice are treated with this compound or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.[3]

General Experimental Workflow

Caption: A generalized workflow for characterizing the mechanism of action of this compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that selectively targets the mTORC2 complex by disrupting the Rictor-mTOR interaction. This leads to the inhibition of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While its primary mechanism is well-documented, further investigation into its potential mTORC2-independent metabolic effects is warranted to fully understand its pharmacological profile. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this compound and other targeted inhibitors in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 4. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Inhibition of Rictor-mTOR Association by JR-AB2-011: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JR-AB2-011, a selective inhibitor of the mTORC2 complex. The document outlines the compound's mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This information is intended to support further research and development efforts targeting the mTOR signaling cascade.

Core Mechanism of Action

This compound is a small molecule that selectively inhibits the mammalian target of rapamycin complex 2 (mTORC2).[1][2][3] Its primary mechanism of action is the disruption of the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][2][3][4][5] By blocking this association, this compound effectively inhibits mTORC2 kinase activity. This leads to a downstream reduction in the phosphorylation of key mTORC2 substrates such as Akt at Ser473, PKCα, and NDRG1.[4] Notably, this compound demonstrates selectivity for mTORC2, with minimal impact on the mTORC1 signaling pathway.[2][4]

Recent studies have indicated that the effects of this compound may be context-dependent, with some research in leukemia cell lines suggesting metabolic changes independent of mTORC2 inhibition.[6][7] In these studies, the compound did not affect AKT Ser473 phosphorylation or the dissociation of mTOR from Rictor.[6][7] This highlights the importance of considering the specific cellular context when investigating the activity of this compound.

Quantitative Inhibitory Data

The potency of this compound in inhibiting mTORC2 activity and the Rictor-mTOR association has been quantified in several studies. The following tables summarize the key inhibitory constants.

| Parameter | Value | Description | Reference |

| IC50 | 0.36 μM | The half maximal inhibitory concentration for mTORC2 activity. | [1][2][3] |

| Ki | 0.19 μM | The inhibition constant for the Rictor-mTOR association. | [1][2][3] |

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-tumor effects in various cancer models, particularly glioblastoma and melanoma.

| Cancer Model | Key Findings | Reference |

| Glioblastoma | Inhibited cell growth, motility, and invasion in vitro. Reduced tumor growth in xenograft models. | [4][8] |

| Melanoma | Reduced survival and proliferation of melanoma cell lines. Decreased cell migration and invasion by reducing MMP2 activity. | [1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mTOR signaling pathway and the specific point of intervention by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of JR-AB2-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a selective small molecule inhibitor of the mammalian target of rapamycin complex 2 (mTORC2).[1][2] It exerts its inhibitory effect by disrupting the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[3][4] This specific mechanism of action allows for the targeted interrogation of mTORC2-dependent signaling pathways, distinguishing its effects from those of mTORC1. This technical guide provides an in-depth overview of the known downstream targets of this compound, summarizing key quantitative data and detailing the experimental protocols used for their identification and validation. The information presented is intended to serve as a comprehensive resource for researchers investigating mTORC2 signaling and for professionals involved in the development of targeted cancer therapeutics.

Core Mechanism of Action

This compound selectively binds to Rictor, a key component of the mTORC2 complex, thereby preventing its association with mTOR.[3] This disruption is critical as the Rictor-mTOR interaction is essential for mTORC2's kinase activity. The inhibition of mTORC2 leads to a cascade of downstream effects, primarily initiated by the reduced phosphorylation of its key substrates.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models.

| Parameter | Value | Reference |

| IC₅₀ (mTORC2) | 0.36 µM | [5][6] |

| Kᵢ (Rictor-mTOR association) | 0.19 µM | [5][6] |

| Cell Line | Assay | Concentration Range | Effect | Reference |

| Glioblastoma (e.g., LN229) | Cell Growth/Viability | 0.5 - 10 µM | Inhibition of growth, motility, and invasion | [7][8] |

| Melanoma (e.g., MelJu, MelJuso, MelIm, B16) | Cell Viability | 10 - 250 µM | Significant reduction in cell viability | [9] |

| Melanoma (e.g., MelIm) | Cell Proliferation | 100 - 250 µM | Moderate reduction in proliferation (up to 14%) | [10] |

| Leukemia/Lymphoma (e.g., Jurkat, Karpas-299) | Cell Viability/Proliferation | 5 - 50 µM | Little to no impact on cell growth and viability | [1][11] |

| Animal Model | Cancer Type | Dosing Regimen | Route | Effect | Reference |

| SCID mice with LN229 xenografts | Glioblastoma | 4 mg/kg/day & 20 mg/kg/day | - | Significant anti-tumor properties | [7][8] |

| C57BL/6N mice with B16 xenografts | Melanoma | - | - | Significant reduction in liver metastasis | [9] |

| C57BL/6N mice | Macrophage Polarization | 4 mg/kg/day | p.o. | Blocked Dioscin-induced M2 macrophage polarization | [6] |

Signaling Pathways and Experimental Workflows

mTORC2 Signaling Pathway Inhibition by this compound

Caption: Inhibition of the mTORC2 signaling pathway by this compound.

Experimental Workflow for Target Validation

Caption: General experimental workflow for validating this compound targets.

Detailed Experimental Protocols

Western Blotting for Phospho-Akt (Ser473) and Phospho-NDRG1

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for the specified duration (e.g., 48 hours for melanoma cells).[9]

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-NDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

-

Co-Immunoprecipitation for Rictor-mTOR Interaction

-

Cell Lysis:

-

Treat cells with this compound as required.

-

Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against either mTOR or Rictor overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both mTOR and Rictor to detect the co-immunoprecipitated protein.

-

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay for Migration:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add media containing this compound at various concentrations.

-

Image the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

-

Quantify the rate of wound closure as a measure of cell migration.

-

-

Transwell (Boyden Chamber) Assay for Invasion:

-

Coat the upper surface of a Transwell insert with a porous membrane (e.g., 8 µm pores) with a layer of Matrigel to mimic the extracellular matrix.

-

Seed cells in serum-free media in the upper chamber of the insert.

-

Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Add this compound to the upper and/or lower chambers.

-

Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells to quantify invasion.

-

In Vivo Xenograft Studies

-

Glioblastoma Xenograft Model:

-

Implant human glioblastoma cells (e.g., LN229) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID mice).[7]

-

Allow tumors to establish to a palpable size.

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer this compound at specified doses (e.g., 4 mg/kg/day and 20 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection).[7]

-

Monitor tumor growth over time using calipers or bioluminescence imaging.

-

At the end of the study, excise tumors for downstream analysis (e.g., Western blotting for p-Akt).

-

-

Melanoma Metastasis Model:

Discussion of Conflicting Findings

It is important to note that the downstream effects of this compound may be cell-type dependent. While studies in glioblastoma and melanoma have consistently shown inhibition of Akt phosphorylation at Ser473, a recent study in leukemia and lymphoma cell lines did not observe this effect.[1][11] In these hematological cancer models, this compound induced rapid metabolic changes, including a drop in the cellular respiration rate, that appeared to be independent of mTORC2 inhibition.[1][4] Furthermore, in this context, this compound did not disrupt the Rictor-mTOR association.[1][11] These findings suggest that this compound may have off-target effects or that the regulation of mTORC2 and its downstream signaling can vary significantly between different cancer types. Further investigation is warranted to elucidate the precise mechanisms of action of this compound in different cellular contexts.

Conclusion

This compound is a valuable tool for dissecting the downstream signaling of mTORC2. Its ability to inhibit the Rictor-mTOR interaction leads to reduced phosphorylation of key substrates like Akt and NDRG1, resulting in anti-tumor effects such as decreased migration, invasion, and proliferation in solid tumors like glioblastoma and melanoma. However, the context-dependent effects observed in hematological malignancies highlight the complexity of mTOR signaling and the need for careful validation of downstream targets in each experimental system. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the mTORC2 pathway.

References

- 1. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 9. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Contested Role of JR-AB2-011 in Akt Ser473 Phosphorylation: A Technical Guide

For Immediate Release

This technical guide addresses the current, complex understanding of the small molecule JR-AB2-011 and its effect on the phosphorylation of Akt at the Serine 473 site, a critical event in cell signaling. Initially identified as a selective inhibitor of mTORC2, this compound has produced conflicting results across different cancer cell types, necessitating a detailed examination of the available data and experimental approaches. This document is intended for researchers, scientists, and drug development professionals investigating the mTOR pathway and novel cancer therapeutics.

Executive Summary

This compound is a small molecule originally reported to inhibit the mechanistic Target of Rapamycin Complex 2 (mTORC2) by blocking the crucial association between the Rictor and mTOR subunits.[1][2][3][4] The canonical downstream effect of mTORC2 inhibition is a reduction in the phosphorylation of Akt at Ser473 (pAkt Ser473), a key node in signaling pathways that control cell survival, proliferation, and metabolism.

Early studies in glioblastoma and melanoma cell lines supported this mechanism, demonstrating a dose-dependent decrease in pAkt Ser473 upon treatment with this compound.[5] However, a recent 2024 study in leukemia and lymphoma cell lines challenges this model, reporting that this compound affects cellular metabolism without altering pAkt Ser473 levels, suggesting an mTORC2-independent mechanism of action.[6][7]

This guide presents the quantitative data from these conflicting studies, details the experimental protocols employed, and provides a visual representation of the originally proposed signaling pathway. The divergent findings underscore the importance of cellular context in determining the activity of targeted inhibitors and highlight the need for further investigation into the off-target effects or alternative mechanisms of this compound.

Data Presentation: Quantitative Effects of this compound on pAkt Ser473

The following tables summarize the quantitative findings from key studies. The conflicting outcomes are evident, with significant inhibition of pAkt Ser473 observed in solid tumors (glioblastoma, melanoma) but not in hematological cancer cell lines.

Table 1: Studies Demonstrating Inhibition of Akt Ser473 Phosphorylation

| Cell Line | Cancer Type | Treatment Conditions | Observed Effect on pAkt Ser473 | Reference |

| LN229 (in vivo xenograft) | Glioblastoma | 4 mg/kg/d and 20 mg/kg/d for 10 days | Significant reduction in the ratio of phospho-S473-AKT to total AKT. | [2] |

| MelIm | Melanoma | 50 µM and 250 µM for 48 hours | Dose-dependent reduction of up to 50%. | [5] |

Table 2: Study Demonstrating No Effect on Akt Ser473 Phosphorylation

| Cell Line(s) | Cancer Type | Treatment Conditions | Observed Effect on pAkt Ser473 | Reference |

| Jurkat, Karpas-299, MOLM-13, OCI-AML3 | Leukemia/Lymphoma | 5 µM, 50 µM (1 hr); 5 µM (24, 48 hr) | No effect on phosphorylation levels, even at higher doses or longer treatment times. | [7] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound and a typical workflow for assessing its impact on the mTORC2-Akt signaling axis.

Experimental Protocols

The discrepancy in findings may arise from differences in experimental conditions, including cell type, lysis buffer composition, and treatment duration. The detailed methodologies from the key studies are provided below.

I. Protocol from Benavides-Serrato A, et al. (2017) - Glioblastoma

This study demonstrated inhibition of pAkt Ser473.

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail and PhosSTOP phosphatase inhibitor cocktail (Roche).[8]

-

Co-Immunoprecipitation: To maintain the integrity of the mTORC2 complex during immunoprecipitation, a 0.3% CHAPS-containing buffer was used.[9] For mTOR-Flag binding assays, purified myc-Rictor was pre-treated with this compound for 1 hour at 4°C before being added to mTOR-Flag beads for overnight incubation.[8]

-

Western Blotting:

-

Cell extracts were resolved by SDS-PAGE and transferred to PVDF membranes.[8]

-

Membranes were incubated with primary antibodies as indicated in the study.

-

Antigen-antibody complexes were detected using appropriate horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence (ECL).[8]

-

II. Protocol from Günzle J, et al. (2020) - Melanoma

This study also demonstrated inhibition of pAkt Ser473.

-

Cell Treatment: Human melanoma (MelIm) cells were treated with 50 µM and 250 µM of this compound.[5]

-

Western Blotting:

-

20 µg of protein lysates were separated by SDS-PAGE.

-

Primary antibodies used were for total Akt, pAktSer473, and pNDRG1.

-

Protein Disulfide Isomerase (PDI) was used as a loading control.

-

Densitometry was performed to determine the ratio of pAktSer473 to total Akt.[5] (Note: The full lysis buffer composition was not detailed in the abstract)

-

III. Protocol from Kořánová T, et al. (2024) - Leukemia/Lymphoma

This study found no effect on pAkt Ser473.

-

Cell Treatment: Cells were treated with this compound for various durations, including 1 hour, 24 hours, and 48 hours, at concentrations up to 50 µM.[7]

-

Cell Lysis: Cells were lysed for 30 minutes at 4°C in a modified RIPA buffer (50 mM HEPES; 0.15 M NaCl; 2 mM EDTA; 0.1% NP-40; 0.05% sodium deoxycholate; 25 mM NaF) freshly supplemented with 1 mM PMSF and a phosphatase inhibitor cocktail.[7]

-

Western Blotting:

-

Co-Immunoprecipitation: To assess the mTOR-Rictor interaction, Karpas-299 cells were treated with this compound for 1 hour. The study found that the RICTOR/mTOR ratio in the immunoprecipitates was not affected by the treatment.[7]

Conclusion and Future Directions

The available evidence presents a conflicting picture of this compound's mechanism of action. While it effectively inhibits mTORC2 signaling and pAkt Ser473 in glioblastoma and melanoma cells, it fails to do so in leukemia and lymphoma cell lines, where it still exerts metabolic effects.[5][6][7]

This discrepancy suggests several possibilities:

-

Cell-Type Specificity: The assembly, regulation, or accessibility of the mTORC2 complex may differ significantly between solid tumors and hematological malignancies, altering the efficacy of this compound.

-

Off-Target Effects: The metabolic changes observed in leukemia cells could be due to this compound acting on an entirely different target, independent of mTORC2.[6][10][7]

-

Experimental Variables: Subtle differences in experimental protocols, such as lysis buffer composition (e.g., use of CHAPS vs. modified RIPA) or treatment kinetics, could contribute to the different outcomes. The 2024 study notes that the disruption of mTOR-Rictor binding was previously shown after a 24-hour treatment in glioblastoma cells, whereas their co-immunoprecipitation was performed after only 1 hour.[7]

For researchers in the field, it is critical to consider these conflicting findings. Future studies should aim to directly compare the effects of this compound across a diverse panel of cell lines under standardized conditions. Further investigation is required to identify potential alternative binding partners of this compound to elucidate the mTORC2-independent effects observed in leukemia cells. This will be crucial in determining the true therapeutic potential and target patient populations for this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTORC2-mediated direct phosphorylation regulates YAP activity promoting glioblastoma growth and invasive characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to JR-AB2-011: A Selective mTORC2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JR-AB2-011, a potent and selective inhibitor of the mTORC2 complex. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C17H14Cl2FN3OS.[1][2] Its IUPAC name is (Z)-N-(3,4-dichlorophenyl)-2-((4-fluorophenyl)imino)-5-methylthiazolidine-3-carboxamide.[1] The compound has a molecular weight of 398.28 g/mol .[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2411853-34-2 | [1][4] |

| Molecular Formula | C17H14Cl2FN3OS | [1][2] |

| Molecular Weight | 398.28 | [1][3] |

| Exact Mass | 397.0219 | [1] |

| IUPAC Name | (Z)-N-(3,4-dichlorophenyl)-2-((4-fluorophenyl)imino)-5-methylthiazolidine-3-carboxamide | [1] |

| InChI Key | SHKNIJKASRGSEG-XLNRJJMWSA-N | [1] |

| SMILES | ClC1=C(C=C(C=C1)NC(N2/C(SC(C2)C)=N/C3=CC=C(C=C3)F)=O)Cl | [1] |

Mechanism of Action

This compound functions as a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[4][5] Its primary mechanism involves binding to the RICTOR subunit of the mTORC2 complex, thereby blocking its association with mTOR.[4][5][6] This specific disruption of the RICTOR-mTOR interaction prevents the kinase activity of mTORC2 without significantly affecting the mTORC1 complex.[5][6]

The inhibition of mTORC2 by this compound leads to a downstream reduction in the phosphorylation of key signaling proteins, including:

-

Akt (at Serine-473): A critical node in cell survival and proliferation pathways.[4][6]

-

NDRG1 (at Threonine-346): Involved in cell growth, differentiation, and stress responses.[6]

-

PKCα (at Serine-657): Plays a role in various cellular processes, including proliferation and migration.[6]

However, it is important to note that a recent 2024 study in leukemia and lymphoma cell lines has suggested that this compound may induce rapid metabolic changes through a mechanism independent of mTORC2 inhibition, as the study did not observe the expected decrease in Akt phosphorylation or disruption of the RICTOR-mTOR interaction under their experimental conditions.[7][8] This suggests that the molecule's activity may be cell-type specific or possess a more complex pharmacological profile than initially described.

Caption: Mechanism of action of this compound on the mTORC2 signaling pathway.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various preclinical models, particularly in oncology.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (mTORC2 Inhibition) | 0.36 µM | In vitro kinase assay | [1][4][5] |

| Ki (RICTOR-mTOR Association) | 0.19 µM | Biochemical assay | [1][4][5] |

| Cell Viability Reduction | Dose-dependent | Melanoma (MelJu, MelJuso, MelIm, B16) | [4][9] |

| Cell Proliferation Inhibition | Up to 14% at 250 µM | Melanoma (MelIm) | [9] |

| Inhibition of Cell Migration & Invasion | Significant reduction | Melanoma | [4] |

| Induction of Cell Death | Non-apoptotic | Melanoma | [4] |

| Inhibition of YAP Reporter Activity | Significant | Glioblastoma (GBM) | [10] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Glioblastoma Xenograft (LN229 cells in C.B.-17-scid mice) | 4 mg/kg/day or 20 mg/kg/day | Marked inhibition of tumor growth rate (74-80%) and extended survival. | [6] |

| Melanoma Metastasis (B16 cells in C57BL/6N mice) | 20 mg/kg/day (i.p.) | Reduced size and number of liver metastases. | [4] |

| Macrophage Polarization (C57BL/6N mice) | 4 mg/kg/day (p.o.) | Blocked Dioscin-induced promotion of M2 macrophage polarization. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

4.1. Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of proteins in the mTORC2 pathway.

Caption: A generalized workflow for Western blot analysis.

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and for specified durations. Following treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, RICTOR). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.2. Co-Immunoprecipitation (Co-IP)

Co-IP is employed to investigate the protein-protein interaction between RICTOR and mTOR.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the proteins of interest (e.g., anti-mTOR). The antibody-protein complexes are then captured using protein A/G-agarose beads.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the putative interacting protein (e.g., anti-RICTOR) to determine if it was co-precipitated.

4.3. In Vivo Xenograft Studies

Animal models are utilized to assess the anti-tumor efficacy of this compound.

-

Cell Implantation: A specific number of cancer cells (e.g., LN229 glioblastoma cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID mice).[6]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is administered at specified doses and schedules (e.g., intraperitoneal or oral).[4][6]

-

Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised and analyzed by Western blot or immunohistochemistry to assess target engagement.[6] Animal survival is also a key endpoint.

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This compound is a valuable research tool for investigating the roles of the mTORC2 signaling pathway. Its ability to selectively inhibit this complex by disrupting the RICTOR-mTOR interaction has been demonstrated to have potent anti-cancer effects in preclinical models of glioblastoma and melanoma. However, emerging evidence of potential mTORC2-independent effects warrants further investigation to fully elucidate its mechanism of action across different cellular contexts. This guide provides a foundational understanding of this compound for scientists engaged in cancer biology and drug discovery.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTORC2-mediated direct phosphorylation regulates YAP activity promoting glioblastoma growth and invasive characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role and Application of JR-AB2-011 in Melanoma Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic melanoma remains a significant clinical challenge, with liver metastasis being a primary contributor to poor prognosis.[1][2] The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently implicated in cancer progression. This document provides a comprehensive technical overview of JR-AB2-011, a selective inhibitor of the mTORC2 complex, and its application in the study of melanoma metastasis. This compound functions by specifically blocking the association between Rictor and mTOR, key components of the mTORC2 complex, thereby inhibiting its kinase activity.[3][4][5][6] This targeted inhibition has been shown to reduce melanoma cell migration, invasion, and proliferation, ultimately leading to a significant decrease in liver metastasis in preclinical models.[1][2] This guide will detail the mechanism of action of this compound, present key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor of the mTORC2 complex, with an IC50 of 0.36 μM.[3][5][6][7][8] Unlike rapalogs which primarily target mTORC1, this compound's unique mechanism involves binding to the Rictor subunit and preventing its association with mTOR.[3][4][7][9] This specific disruption of the mTORC2 complex assembly inhibits the phosphorylation of downstream substrates, most notably Akt at serine 473 (Ser473).[3] The inhibition of the mTORC2/Akt signaling cascade leads to a reduction in the activity of Matrix Metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is essential for tumor cell invasion and metastasis.[1][2][3] Consequently, treatment with this compound impairs the migratory and invasive capabilities of melanoma cells.[1][2][3] Additionally, this compound has been observed to induce non-apoptotic cell death and reduce the proliferation rate of melanoma cell lines.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on melanoma.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Lines | Concentration(s) | Duration | Result | Reference |

| IC50 | Not Specified | 0.36 µM | Not Specified | Potent mTORC2 inhibition | [3][5][6][7][8] |

| Ki (Rictor-mTOR association) | Not Specified | 0.19 µM | Not Specified | High-affinity binding | [3][5][6][8] |

| Cell Viability/Proliferation | MelJu, MelJuso, MelIm, B16 | 10 µM - 250 µM | 48h | Significant reduction in survival and proliferation. Up to 14% reduction in proliferation at 250 µM in MelIm cells. | [1][3] |

| Akt Phosphorylation (Ser473) | MelIm | 50 µM, 250 µM | 48h | Decreased phosphorylation, indicating mTORC2 inhibition. | [3] |

| Migration & Invasion | Not Specified | 50 µM, 250 µM | 48-78h | Significant reduction in migratory and invasive ability. | [3] |

| MMP2 Protein & Activity | MelJuso | 50 µM, 250 µM | 72h | Significant reduction in MMP2 protein and activity. | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Cell Line | Treatment Regimen | Outcome | Reference |

| Syngeneic Murine Metastasis Model (C57BL/6N mice) | B16 | 20 mg/kg, i.p., daily | Significant decrease in hepatic tumor burden and metastasis load. Fewer and smaller liver metastases. Reduced MMP2 expression in tumor tissue. No severe side effects or weight loss. | [1][3] |

| Glioblastoma Xenograft Model | Not Specified | Not Specified | Significant anti-tumor properties and inhibition of tumor growth rate. | [4][8] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay

-

Cell Seeding: Melanoma cell lines (e.g., MelJu, MelJuso, MelIm, B16) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 10 µM to 250 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Analysis: Cell viability is assessed using a standard MTT or resazurin-based assay. Absorbance is measured using a microplate reader, and results are expressed as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assay

-

Chamber Preparation: For invasion assays, 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel. For migration assays, inserts are left uncoated.

-

Cell Seeding: Melanoma cells are serum-starved for 24 hours, then seeded into the upper chamber of the Transwell inserts in a serum-free medium containing this compound or vehicle.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: The plates are incubated for 24 to 48 hours to allow for cell migration or invasion.

-

Analysis: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Western Blot Analysis for Protein Phosphorylation and Expression

-

Cell Lysis: Melanoma cells are treated with this compound or vehicle for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), MMP2, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Metastasis Model

-

Animal Model: C57BL/6N mice are used for the syngeneic B16 melanoma metastasis model.

-

Tumor Cell Injection: B16 melanoma cells are injected into the spleen or tail vein of the mice to induce liver or lung metastasis, respectively.

-

Treatment: Mice are treated with this compound (e.g., 20 mg/kg, intraperitoneal injection, daily) or vehicle control, starting on a predetermined day post-injection.

-

Monitoring: Tumor burden and metastasis are monitored using in vivo imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance imaging (MRI). Animal weight and general health are monitored regularly.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and organs (e.g., liver, lungs) are harvested. The number and size of metastatic nodules are quantified. Tissues can be fixed for histological analysis (e.g., H&E staining) and immunohistochemistry for markers like MMP2.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits mTORC2, blocking Akt phosphorylation and reducing metastasis.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's in vitro effects on melanoma cells.

Experimental Workflow for In Vivo Metastasis Study

Caption: Workflow for evaluating this compound's efficacy in a murine metastasis model.

References

- 1. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 5. This compound - Immunomart [immunomart.com]

- 6. tebubio.com [tebubio.com]

- 7. glpbio.com [glpbio.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. selleckchem.com [selleckchem.com]

Methodological & Application

Determining the Optimal Concentration of JR-AB2-011 for Cell Culture Applications

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of JR-AB2-011, a selective mTORC2 inhibitor, for in vitro cell culture experiments. This document outlines detailed protocols for dose-response studies using common cell viability and proliferation assays, presents data in a structured format, and includes diagrams of the relevant signaling pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a potent and selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling complex.[1][2] It exerts its inhibitory effect by specifically blocking the interaction between the Rictor subunit and mTOR, which is crucial for mTORC2 activity.[1][2][3] The mTORC2 pathway is a key regulator of various cellular processes, including cell survival, metabolism, and cytoskeletal organization. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Inhibition of mTORC2 by this compound leads to a decrease in the phosphorylation of downstream targets such as Akt at Serine 473, reduced MMP2 activity, and can induce non-apoptotic cell death, thereby affecting tumor cell migration, invasion, and survival.[1]

The optimal concentration of this compound required to elicit a desired biological effect can vary significantly depending on the cell type and the specific experimental context. Therefore, it is imperative to perform a careful dose-response analysis to determine the ideal concentration for each cell line and experimental setup. These notes provide detailed protocols for determining the optimal this compound concentration using cell viability (MTT assay) and cell proliferation (BrdU assay) as readouts.

Mechanism of Action of this compound

This compound is a selective inhibitor of mTORC2 with a reported IC50 value of 0.36 μM.[1][2] It functions by disrupting the protein-protein interaction between Rictor and mTOR, the catalytic subunit of the mTOR complexes.[1][3] This specific mode of action prevents the activation of mTORC2 and its subsequent phosphorylation of downstream effector proteins, most notably Akt at the Ser473 residue. Unlike rapamycin and its analogs, which primarily inhibit mTORC1, this compound shows selectivity for mTORC2, making it a valuable tool for dissecting the specific roles of this signaling branch.

Signaling Pathway

The mTORC2 signaling pathway is activated by growth factors and is essential for the full activation of Akt. Once activated, mTORC2 phosphorylates Akt at Ser473, which, in conjunction with phosphorylation at Thr308 by PDK1, leads to full Akt activation. Activated Akt then regulates a multitude of downstream targets involved in cell survival, proliferation, and metabolism.

Caption: The mTORC2 signaling pathway inhibited by this compound.

Data Presentation

The following tables summarize the effective concentrations of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing dose-response experiments in novel cell lines.

Table 1: Reported IC50 and Effective Concentrations of this compound

| Cell Line Type | Specific Cell Line(s) | Effective Concentration Range | IC50 | Notes |

| Melanoma | MelJu, MelJuso, MelIm, B16 | 10 µM - 250 µM | Not explicitly stated for all lines | Significant reduction in survival and proliferation at these concentrations after 48h.[1] |

| Glioblastoma | GBM cell lines | Submicromolar to low micromolar | 0.36 µM | Inhibited cell growth, motility, and invasiveness.[2][3] |

| Leukemia/Lymphoma | Jurkat, Karpas-299 | 5 µM - 10 µM | Not determined | Effects on cell metabolism observed; little impact on viability and proliferation up to 50 µM for 48h.[4] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Reconstitution of Lyophilized Powder: this compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 398.28 g/mol ), dissolve 3.98 mg in 1 mL of DMSO.

-

Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control (typically ≤ 0.5%).

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal this compound concentration.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions (vehicle control with the same final DMSO concentration and a no-treatment control).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol is for determining the effect of this compound on cell proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

BrdU labeling solution (10 µM in complete medium)

-

Fixation/Denaturation solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

-

Substrate solution (for enzymatic detection)

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

BrdU Labeling:

-

At the end of the treatment period, add BrdU labeling solution to each well.

-

Incubate for 2-24 hours, depending on the cell cycle length of your cell line.

-

-

Fixation and Denaturation:

-

Remove the labeling solution and wash the cells with PBS.

-

Fix the cells and denature the DNA according to the manufacturer's protocol for your BrdU assay kit.

-

-

Immunodetection:

-

Incubate the cells with a primary antibody against BrdU.

-

Wash the cells and incubate with a suitable secondary antibody.

-

-

Signal Detection:

-

Add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis and Interpretation

-

Calculate Percentage Viability/Proliferation:

-

For each concentration of this compound, calculate the percentage of cell viability or proliferation relative to the vehicle-treated control cells.

-

Percentage Viability/Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot Dose-Response Curve:

-

Plot the percentage of viability/proliferation on the y-axis against the log of the this compound concentration on the x-axis.

-

-

Determine IC50 Value:

-

From the dose-response curve, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability or proliferation. This can be calculated using non-linear regression analysis in a suitable software package.

-

The optimal concentration of this compound will depend on the desired outcome of the experiment. For studies investigating the mechanism of action, a concentration around the IC50 value is often used. For long-term experiments, a lower, non-toxic concentration that still elicits a measurable effect on the signaling pathway may be more appropriate.

Troubleshooting

-

High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.

-

Low signal in BrdU assay: Optimize the BrdU labeling time based on the cell doubling time. Ensure proper DNA denaturation.

-

Inconsistent results: Maintain consistent cell seeding densities and incubation times. Ensure thorough mixing of all solutions.

By following these detailed protocols and guidelines, researchers can confidently determine the optimal concentration of this compound for their specific cell culture experiments, leading to more reliable and reproducible results.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 3. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. researchgate.net [researchgate.net]

JR-AB2-011 solubility and preparation for in vivo studies

Topic: JR-AB2-011 Solubility and Preparation for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3][4][5] It functions by specifically blocking the association between Rictor and mTOR, key components of the mTORC2 complex. This inhibition disrupts downstream signaling pathways, notably preventing the phosphorylation of Akt at serine 473, which can impact cell survival, proliferation, migration, and invasion in cancer cells. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo research.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 62.5 | 156.92 | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent. |

| DMSO | 61.5 | 154.41 | Sonication is recommended. |

| DMSO | 20 | 50.21 | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. |

| Ethanol | 3 | - | |

| Water | - | - | Insoluble. |

Table 2: Formulations for In Vivo Administration

| Vehicle Composition | Achievable Concentration (mg/mL) | Molar Equivalent (mM) | Recommended Administration Route | Notes |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.02 | Intraperitoneal (i.p.) | Sonication is recommended. |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 | ≥ 5.22 | Not specified | Prepare a clear stock in DMSO first, then add other components. |

| 5% DMSO + 95% Corn oil | Not specified | Not specified | Not specified | Add DMSO stock solution to corn oil and mix. Use immediately. |

| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 | - | Oral (p.o.) | Forms a homogeneous suspension. |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is based on a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Sonicator

Procedure:

-

Prepare a Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary, to obtain a clear solution.

-

Add PEG300: In a separate sterile tube, add the required volume of PEG300. To this, add the DMSO stock solution. For a 1 mL final volume, this would be 100 µL of a 20.8 mg/mL DMSO stock added to 400 µL of PEG300. Mix thoroughly.

-

Add Tween 80: To the DMSO/PEG300 mixture, add the required volume of Tween 80 (50 µL for a 1 mL final volume) and mix until homogeneous.

-

Add Saline: Add the final volume of sterile saline (450 µL for a 1 mL final volume) to the mixture and vortex or mix thoroughly to ensure a uniform suspension.

-

Administration: It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Preparation of this compound for Oral (p.o.) Administration

This protocol describes the preparation of a suspension using corn oil.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Corn oil

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in fresh DMSO to create a clear, concentrated stock solution (e.g., 20 mg/mL).

-

Formulate the Suspension: For a 1 mL final working solution, add 50 µL of the 20 mg/mL clear DMSO stock solution to 950 µL of corn oil.

-

Mix Thoroughly: Mix the solution evenly.

-

Immediate Use: The mixed solution should be used immediately for optimal results.

Mandatory Visualization

Caption: Signaling pathway inhibited by this compound.

Caption: Workflow for in vivo preparation of this compound.

References

Application Notes and Protocols for JR-AB2-011 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR-AB2-011 is a selective and potent small-molecule inhibitor of the mTORC2 complex.[1][2][3] It functions by specifically blocking the protein-protein interaction between Rictor and mTOR, which is critical for mTORC2's kinase activity.[4][5] This targeted inhibition prevents the phosphorylation of downstream mTORC2 substrates, including AKT at Ser-473, NDRG1 at Thr-346, and PKCα at Ser-657, without significantly affecting mTORC1 signaling.[4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including glioblastoma and melanoma, by inhibiting cell growth, motility, and invasion.[4][5][6] In mouse xenograft models, this compound has been shown to significantly reduce tumor growth and metastasis.[1][4][5][7]

Mechanism of Action: mTORC2 Signaling Pathway

This compound exerts its therapeutic effects by disrupting the mTORC2 signaling cascade. The diagram below illustrates the canonical pathway and the specific point of inhibition by this compound.

Caption: Mechanism of this compound action on the mTORC2 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 0.36 µM | In vitro mTORC2 kinase assay | [1][3] |

| Ki | 0.19 µM | Rictor-mTOR association | [1][3] |

| In Vivo Dosage (i.p.) | 4 mg/kg/day | Glioblastoma (LN229) xenograft in SCID mice | [4][8] |

| In Vivo Efficacy (4 mg/kg) | 74% reduction in tumor growth rate | Glioblastoma (LN229) xenograft in SCID mice | [8] |

| In Vivo Dosage (i.p.) | 20 mg/kg/day | Glioblastoma (LN229) xenograft in SCID mice | [1][4][8] |

| In Vivo Efficacy (20 mg/kg) | 80% reduction in tumor growth rate | Glioblastoma (LN229) xenograft in SCID mice | [8] |

| In Vivo Dosage (p.o.) | 4 mg/kg/day | Macrophage polarization model | [1] |

Recommended Vehicle for In Vivo Mouse Models

Based on available data, the solubility of this compound is poor in water.[2] Therefore, a multi-component vehicle is required for in vivo administration. The following formulations have been successfully used in mouse studies.

Recommended Vehicle Formulation for Intraperitoneal (i.p.) and Oral (p.o.) Administration:

A commonly used and effective vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.

-

Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

Alternative Vehicle Formulation for Oral (p.o.) Administration:

For oral administration, a suspension in Carboxymethylcellulose sodium (CMC-Na) is also a viable option.

-

Composition:

-

This compound suspended in an appropriate concentration of CMC-Na solution (e.g., 0.5% in water).

-

Experimental Protocols

Below are detailed protocols for the preparation of the recommended vehicle and the administration of this compound to mouse models.

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween 80/Saline)

This protocol describes the preparation of a 2 mg/mL solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (recommended)

Procedure:

-

Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[9] Use sonication if necessary to ensure complete dissolution.[8]

-

Prepare Vehicle Mixture: In a sterile tube, prepare the vehicle mixture by combining the components in the following order and ratios:

-

Add 400 µL of PEG300.

-

Add 50 µL of Tween 80 and mix thoroughly.

-

-

Combine Stock and Vehicle: To the PEG300 and Tween 80 mixture, add 100 µL of the 20 mg/mL this compound DMSO stock solution. Vortex thoroughly.

-

Final Dilution: Add 450 µL of sterile saline to the mixture to achieve the final volume of 1 mL and the desired concentration of 2 mg/mL.[9] Vortex until a clear and homogenous solution is obtained.

-

Storage and Use: It is recommended to prepare this formulation fresh on the day of use.[1] If temporary storage is necessary, protect from light and store at 4°C. Before administration, warm the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: In Vivo Administration of this compound

The following workflow outlines the key steps for administering this compound to a mouse model of cancer.

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Procedure Details:

-

Animal Model: Utilize appropriate mouse models for your research, such as C57BL/6N mice for syngeneic models (e.g., B16 melanoma) or immunodeficient mice (e.g., SCID or nude mice) for xenograft models (e.g., LN229 glioblastoma).[1][4]

-

Tumor Cell Implantation: Implant tumor cells subcutaneously or orthotopically according to your experimental design.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control (vehicle) and treatment (this compound) groups.

-

Dosage and Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared this compound formulation at the desired dose (e.g., 4 mg/kg or 20 mg/kg) daily.[1][8] The injection volume should be calculated based on the individual mouse's body weight (typically 100-200 µL).

-

Oral Gavage (p.o.): Administer the prepared this compound formulation or suspension at the desired dose (e.g., 4 mg/kg) daily using an appropriate oral gavage needle.[1]

-

-

Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Record the body weight of the mice to assess toxicity. No significant weight loss or severe side effects have been reported at the tested doses.[1][3]

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for downstream analysis, such as measuring tumor weight and volume, and performing immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., TUNEL).[7] Western blot analysis can be used to confirm the inhibition of mTORC2 signaling (e.g., reduced p-AKT Ser473).[4]

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. For in vivo studies, all animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]

- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. targetmol.com [targetmol.com]

- 9. This compound | mTORC2抑制剂 | MCE [medchemexpress.cn]

Detecting p-Akt (Ser473) Inhibition by JR-AB2-011: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates following treatment with JR-AB2-011, a selective mTORC2 inhibitor. This compound has been shown to inhibit mTORC2 activity by blocking the association between Rictor and mTOR, which is expected to lead to a decrease in the phosphorylation of Akt at Ser473, a key node in cell survival and proliferation pathways.[1][2][3][4] However, some studies suggest that the effect of this compound on p-Akt (Ser473) may be cell-type dependent.[5][6] This protocol outlines the necessary steps for cell culture and treatment, lysate preparation, and Western blot analysis to assess the efficacy of this compound in a given cellular context.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Akt, a serine/threonine kinase, is a central component of this pathway. Its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1, and Serine 473 (Ser473) by mTOR Complex 2 (mTORC2).[9][10] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[7]

This compound is a small molecule inhibitor that selectively targets mTORC2 by disrupting the crucial interaction between mTOR and its regulatory subunit, Rictor.[1][3][4] This disruption is intended to prevent the mTORC2-mediated phosphorylation of Akt at Ser473, thereby inhibiting downstream signaling.[1][11] Western blotting is a widely used and effective technique to measure the phosphorylation status of Akt and thus evaluate the on-target effect of inhibitors like this compound. This document provides a robust protocol for this purpose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on mTORC2.

Caption: Experimental workflow for Western blot analysis of p-Akt (Ser473).

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.[2]

-